Superior Selectivity for 5-HT2A over 5-HT2C Compared to Pimavanserin
In a direct comparative study, Volinanserin (MDL 100907) demonstrated approximately 300-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. In contrast, the FDA-approved atypical antipsychotic Pimavanserin (ACP-103) showed only a 25-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor [1]. This quantitative difference in off-target activity is critical for experimental design where 5-HT2C engagement is a confounding variable.
| Evidence Dimension | 5-HT2A vs 5-HT2C Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | ~300-fold |
| Comparator Or Baseline | Pimavanserin (ACP-103): ~25-fold |
| Quantified Difference | Volinanserin exhibits a 12-fold greater selectivity for 5-HT2A over 5-HT2C compared to Pimavanserin. |
| Conditions | In vitro radioligand binding assays; values reported as fold-selectivity based on Ki ratios [1]. |
Why This Matters
For research requiring specific 5-HT2A pathway interrogation without confounding 5-HT2C effects, Volinanserin provides a significantly cleaner pharmacological profile than Pimavanserin, reducing experimental noise and increasing confidence in target-specific findings.
- [1] Maldonado, C., et al. (2019). Inverse agonists of the 5-HT2A receptor reduce nicotine withdrawal signs in rats. Neuropharmacology. In vitro experiments demonstrated that both pimavanserin and volinanserin potently antagonize 5-HT2A receptors, with approximately 25-fold, and 300-fold selectivity over 5-HT2C receptors, respectively. View Source
